N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
Descripción
Propiedades
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17-15-12-14(6-7-16(15)23-10-9-18-17)19-24(21,22)11-8-13-4-2-1-3-5-13/h1-7,12,19H,8-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDZMGMCILOFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The benzo-fused oxazepine core distinguishes this compound from related heterocyclic systems. For example:
- Compound D9 (from ) features a benzo[b][1,4]dioxocine (8-membered ring with two oxygen atoms) instead of an oxazepine. D9 demonstrated potent antiproliferative activity (IC50 = 0.79 μM against HepG2) and EGFR inhibition (IC50 = 0.36 μM) .
- Levofloxacin () contains a quinolone bicyclic core with a fluorine substituent, critical for antibacterial activity via DNA gyrase inhibition. This contrasts with the oxazepine-sulfonamide structure, which lacks the fluorine and carboxylic acid groups essential for quinolone activity .
Substituent Analysis
- Sulfonamide vs. Acrylamide (D9) : The target compound’s 2-phenylethanesulfonamide group introduces steric bulk and acidity (pKa ~10 for sulfonamides), which may influence pharmacokinetics and target selectivity compared to D9’s (E)-acrylamide group. Acrylamides are often employed in covalent inhibitors, whereas sulfonamides typically engage in hydrogen bonding .
- Benzamide Derivative (): A structural analog with a benzamide group instead of sulfonamide shares the oxazepine core.
Data Table: Comparative Analysis of Key Compounds
Q & A
Advanced Research Question
| Compound | Synthetic Steps | Key Complexity Factors |
|---|---|---|
| This compound | 5–7 steps | Oxazepine ring strain, sulfonamide coupling |
| Simple benzenesulfonamides | 2–3 steps | Straightforward aromatic substitution |
| Triazole-sulfonamides | 4–5 steps | Click chemistry requirements |
| Multi-step purifications and low yields (30–50%) during oxazepine formation are major bottlenecks . |
What computational tools are recommended for predicting its ADMET properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration.
- Toxicity Profiling : ProTox-II for hepatotoxicity and organ-specific risks.
- Metabolite Prediction : GLORYx or BioTransformer for phase I/II metabolism pathways.
Validation with experimental data (e.g., microsomal stability assays) is critical due to structural novelty .
How can researchers address reproducibility issues in biological assays involving this compound?
Advanced Research Question
- Batch-to-batch consistency : Implement QC protocols (HPLC purity >95%, -NMR integration).
- Assay controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays).
- Data transparency : Report IC values with 95% confidence intervals and Hill slopes.
Collaborative studies using standardized compound stocks (e.g., from academic repositories) enhance reproducibility .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
